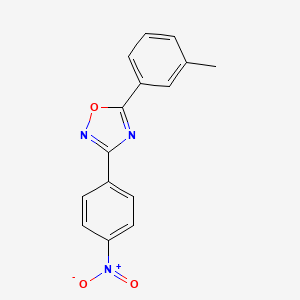
2-cyano-N'-cycloheptylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N'-cycloheptylideneacetohydrazide, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 2-cyano-N'-cycloheptylideneacetohydrazide is not fully understood. However, studies have suggested that 2-cyano-N'-cycloheptylideneacetohydrazide exerts its biological effects by modulating various signaling pathways. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-cyano-N'-cycloheptylideneacetohydrazide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-N'-cycloheptylideneacetohydrazide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory effects, 2-cyano-N'-cycloheptylideneacetohydrazide has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). 2-cyano-N'-cycloheptylideneacetohydrazide has also been found to modulate the expression of various genes involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-N'-cycloheptylideneacetohydrazide in lab experiments is its potent biological activity. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to exhibit anticancer, antiviral, and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using 2-cyano-N'-cycloheptylideneacetohydrazide in lab experiments is its potential toxicity. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-cyano-N'-cycloheptylideneacetohydrazide. One direction is to investigate the potential of 2-cyano-N'-cycloheptylideneacetohydrazide as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 2-cyano-N'-cycloheptylideneacetohydrazide and to optimize its biological activity. Another direction is to explore the potential of 2-cyano-N'-cycloheptylideneacetohydrazide as a lead compound for the development of new drugs. Finally, future studies should also focus on the safety and toxicity of 2-cyano-N'-cycloheptylideneacetohydrazide, particularly in vivo.
Synthesis Methods
The synthesis of 2-cyano-N'-cycloheptylideneacetohydrazide involves the reaction of cycloheptanone with hydrazine hydrate in the presence of acetic acid to yield the corresponding hydrazide. The resulting hydrazide is then reacted with cyanoacetic acid to form 2-cyano-N'-cycloheptylideneacetohydrazide. The reaction scheme for the synthesis of 2-cyano-N'-cycloheptylideneacetohydrazide is shown below:
Scientific Research Applications
2-cyano-N'-cycloheptylideneacetohydrazide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-cyano-N'-cycloheptylideneacetohydrazide is in the treatment of cancer. Studies have shown that 2-cyano-N'-cycloheptylideneacetohydrazide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway.
In addition to its anticancer activity, 2-cyano-N'-cycloheptylideneacetohydrazide has also been found to exhibit antiviral and anti-inflammatory effects. 2-cyano-N'-cycloheptylideneacetohydrazide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza virus. 2-cyano-N'-cycloheptylideneacetohydrazide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-cyano-N-(cycloheptylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-7-10(14)13-12-9-5-3-1-2-4-6-9/h1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDZVZOOUWCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(cycloheptylideneamino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)

![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)